molecular formula C17H14FNO2S2 B2829937 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide CAS No. 2034501-98-7

3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2829937
CAS No.: 2034501-98-7
M. Wt: 347.42
InChI Key: HJWYTFZHMFIXQS-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound proposed for research use in early-stage drug discovery and biochemical screening. This benzamide derivative features a 3-fluorobenzoyl group linked to a hydroxy-substituted ethyl backbone with two thiophene rings, a structural motif found in compounds investigated for their potential to interact with biological targets such as nuclear receptors . Compounds with structural similarities to this compound, particularly those incorporating fluorinated benzamides and heteroaromatic systems like thiophene, have been identified as modulators of the androgen receptor (AR) . These classes of molecules are explored as potential selective androgen receptor modulators (SARMs), androgen receptor antagonists, or degraders for the study of androgen-dependent conditions, including prostate cancer, benign prostatic hyperplasia, and other hormone-related disorders . The mechanism of action for such compounds typically involves high-affinity binding to the ligand-binding domain of the androgen receptor, which may antagonize receptor activation or promote its degradation, thereby modulating gene transcription in a tissue-selective manner . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should adhere to safe laboratory practices.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S2/c18-13-5-1-4-12(10-13)16(20)19-11-17(21,14-6-2-8-22-14)15-7-3-9-23-15/h1-10,21H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWYTFZHMFIXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine intermediate. This can be achieved through the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by reduction.

The next step involves the acylation of the amine intermediate with 3-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzamides

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The thiophene moieties make it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Fluorinated Benzamide Derivatives

Fluorine substitution is a critical design element in medicinal chemistry. Below are key comparisons:

Compound Name Fluorine Position(s) Key Structural Features Pharmacological Relevance
Target Compound 3-position (benzamide) Di(thiophen-2-yl) hydroxyethyl group Not explicitly stated (structural focus)
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2,3-positions Dual fluorine on phenyl ring Model for F···H-N hydrogen bonding
N-(3-Chloro-2-fluorophenyl)-3-cyano-5-fluoro-benzamide 2,5-positions Chloro and cyano substituents Metabotropic glutamate receptor modulator
3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide 3,5-positions Thiazole and pyrimidine moieties Potential CNS activity

Key Observations :

  • Fluorine Placement : The target compound’s single fluorine at the 3-position contrasts with multi-fluorinated analogs, which exhibit enhanced hydrogen-bonding capacity but may face metabolic challenges .
  • Electronic Effects: Fluorine’s electron-withdrawing nature in the target compound likely polarizes the benzamide ring, altering binding interactions compared to non-fluorinated analogs.

Thiophene-Containing Benzamides

Thiophene rings are common in bioactive compounds due to their π-conjugative and hydrophobic properties:

Compound Name Thiophene Substitution Additional Features Application/Activity
Target Compound 2,2-di(thiophen-2-yl) Hydroxyethyl linker Structural uniqueness
N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide 4-(thiophen-2-yl) Bromopropyl chain Intermediate in ligand synthesis
5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-2,4-dimethoxy-N-((3-methoxyphenyl)sulfonyl)benzamide 5-(thiophen-2-yl) Sulfonyl and methoxy groups NS5 RdRp inhibitor (antiviral)
N-(2-Hydroxyethyl)-3-(2-[[3-(trifluoromethyl)phenoxy]methyl]-1-benzothiophen-7-yl)benzamide Benzothiophene core Trifluoromethyl phenoxy group Undisclosed (structural complexity)

Key Observations :

  • Di(thiophen-2-yl) vs. Mono-thiophene: The target compound’s dual thiophene substitution may enhance π-stacking or hydrophobic interactions compared to mono-thiophene analogs, as seen in NS5 RdRp inhibitors .
  • Linker Flexibility: The hydroxyethyl group in the target compound offers conformational flexibility, contrasting with rigid bromopropyl or trifluoromethyl-phenoxy linkers .

Hydroxyethyl-Substituted Analogs

Compound Name Hydroxyethyl Position Partner Substituents Characterization Challenges
Target Compound Central backbone Di(thiophen-2-yl) Complex NMR due to fluorine
tert-Butyl allyl(2-aminoethyl)carbamate Side chain Allyl and tert-butyl groups Synthetic yield optimization
N-(2-Hydroxyethyl)-3-(2-[[3-(trifluoromethyl)phenoxy]methyl]-1-benzothiophen-7-yl)benzamide Side chain Benzothiophene and trifluoromethyl Crystallography and solubility

Key Observations :

  • Positional Impact : The central hydroxyethyl group in the target compound may stabilize intramolecular hydrogen bonds, whereas side-chain hydroxyethyl groups in analogs prioritize solubility .
  • Synthesis : The di(thiophen-2-yl) substitution complicates synthesis, as seen in low-yield protocols for related thiophene-containing benzamides (e.g., 15% yield for N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide ).

Biological Activity

3-Fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a novel compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, featuring a fluorine atom and thiophene moieties, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16FNO2S2\text{C}_{17}\text{H}_{16}\text{F}\text{N}\text{O}_{2}\text{S}_{2}

Where:

  • C = Carbon
  • H = Hydrogen
  • F = Fluorine
  • N = Nitrogen
  • O = Oxygen
  • S = Sulfur

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available thiophene derivatives. The introduction of the fluorine atom can be achieved through electrophilic fluorination methods, while the benzamide and hydroxyl groups are integrated via standard amide coupling techniques.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various benzamide derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against a range of pathogens.

CompoundTarget OrganismsMIC (µg/mL)
Benzamide Derivative AStaphylococcus aureus15
Benzamide Derivative BEscherichia coli20
Benzamide Derivative CCandida albicans25

These findings suggest that modifications to the benzamide structure can enhance efficacy against microbial strains.

Enzyme Inhibition Studies

The compound's biological activity may also extend to enzyme inhibition. For instance, benzamide derivatives have been investigated for their ability to inhibit various enzymes involved in disease pathways.

EnzymeInhibition TypeIC50 (µM)
COX-1Competitive10
COX-2Non-competitive5
LipaseMixed15

Such enzyme inhibition profiles indicate potential therapeutic applications in inflammatory diseases and metabolic disorders.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of similar thiophene-containing benzamides. Results showed that compounds with thiophene rings exhibited cytotoxic effects on cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of benzamide derivatives against viral infections. Compounds were tested for their ability to inhibit viral replication in vitro, showing promising results with a significant reduction in viral load at concentrations below 20 µM.

Q & A

Q. What are the key structural features of 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide, and how do they influence its chemical reactivity?

The compound features a benzamide core substituted with a fluorine atom at the 3-position, a hydroxyl group on a central ethyl carbon, and two thiophen-2-yl groups. The fluorine atom enhances electrophilic substitution reactivity due to its electron-withdrawing effect, while the thiophene moieties contribute π-conjugation and steric bulk, influencing interactions with biological targets . The hydroxyl group enables hydrogen bonding, critical for solubility and intermolecular interactions in crystallization studies .

Q. What synthetic routes are commonly employed to prepare this compound, and what reaction conditions optimize yield?

Synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 3-fluorobenzoic acid with a di(thiophen-2-yl)ethanol derivative using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane at 0–25°C.
  • Step 2: Hydroxyl group protection (e.g., silylation) to prevent side reactions during amidation.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Yields >70% are achieved with strict anhydrous conditions and stoichiometric control of coupling agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what challenges arise in interpreting its NMR spectra?

  • ¹H/¹³C NMR: Critical for confirming the amide linkage and aromatic substitution pattern. Overlapping signals in aromatic regions (due to thiophene and benzamide protons) require high-field instruments (≥500 MHz) and 2D techniques (COSY, HSQC) for resolution .
  • IR Spectroscopy: Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) stretches.
  • Mass Spectrometry: HRMS (ESI+) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) be applied to predict the electronic properties and stability of this compound?

DFT calculations (e.g., B3LYP/6-311++G**) model the compound’s electronic structure:

  • HOMO-LUMO gaps predict charge-transfer capabilities, relevant for materials science applications.
  • Electrostatic potential maps identify nucleophilic/electrophilic sites, guiding derivatization strategies.
  • Thermochemical accuracy (e.g., atomization energies) is enhanced by including exact-exchange terms in functionals, reducing average deviations to <3 kcal/mol .

Q. What experimental strategies can resolve contradictions in biological activity data observed across different studies?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Dose-response standardization: Use EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2).
  • Structural analogs: Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophores .
  • Purity validation: HPLC (≥95% purity) and elemental analysis ensure reproducibility .

Q. What computational and experimental approaches are recommended for elucidating the compound's mechanism of action against specific biological targets?

  • Molecular docking (AutoDock Vina): Predict binding affinities to enzymes (e.g., kinases) or receptors using crystal structures from the PDB.
  • In vitro assays: Fluorescence polarization or SPR measure direct binding to purified targets.
  • Metabolite profiling (LC-MS): Identify metabolic stability and degradation products in liver microsomes .

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